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Compound of Interest

Compound Name: Agnoside

Cat. No.: B1665653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Agnoside is a naturally occurring iridoid glycoside found in plants of the Vitex genus, notably

Vitex agnus-castus (chaste tree). Traditionally, extracts from these plants have been used in

herbal medicine for a variety of ailments. Modern pharmacological research has begun to

elucidate the specific activities of isolated compounds like Agnoside, revealing a profile of

significant interest for drug development. This technical guide provides a comprehensive

overview of the pharmacological properties of Agnoside, focusing on its mechanisms of action,

pharmacokinetic profile, and therapeutic potential. The information presented herein is intended

to serve as a detailed resource for researchers and professionals in the fields of pharmacology

and drug discovery.

Pharmacodynamics: Mechanism of Action and
Therapeutic Effects
Agnoside exhibits a range of pharmacological effects, primarily centered around its anti-

inflammatory, pro-angiogenic, and potential neuroprotective activities. These effects are

underpinned by its interaction with specific molecular targets and signaling pathways.
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Agnoside has demonstrated potent anti-inflammatory properties in various in vitro and in vivo

models. A key mechanism underlying this activity is the inhibition of the NLRP3 (NACHT, LRR

and PYD domains-containing protein 3) inflammasome.

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that

plays a crucial role in the innate immune response by activating caspase-1 and subsequently

processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1]

Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases.

In a model of knee osteoarthritis, Agnoside was shown to alleviate synovitis and fibrosis by

inhibiting the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent

activation of the NLRP3 inflammasome.[2] In lipopolysaccharide (LPS)-stimulated fibroblast-like

synoviocytes (FLSs), Agnoside (at a concentration of 3 μM) significantly reduced the

increased caspase-1 activity induced by LPS.[2] Furthermore, it decreased the mRNA and

protein levels of key components of the inflammasome, including NLRP3, ASC (apoptosis-

associated speck-like protein containing a CARD), and caspase-1.[2] This ultimately leads to a

reduction in the secretion of IL-1β and IL-18.[2]
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Other Anti-inflammatory Mechanisms: Agnoside has also been shown to suppress the

production of other inflammatory mediators. In a study on polyarthritis in rats, oral

administration of Agnoside (in a dose range of 1.56-12.50 mg/kg) was associated with a

significant suppression of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), as well as T-

cell-mediated cytokines such as IL-2, TNF-α, IFN-γ, IL-4, IL-10, and IL-17.[3]

Pro-Angiogenic Activity
Agnoside exhibits potent pro-angiogenic effects, primarily through the activation of Vascular

Endothelial Growth Factor Receptor 2 (VEGFR2).[4] This positions it as a potential therapeutic

agent for conditions requiring neovascularization, such as ischemic diseases and wound

healing.

VEGFR2 Activation: VEGFR2 is a key receptor tyrosine kinase that mediates the biological

effects of VEGF-A, a critical regulator of angiogenesis. Upon ligand binding, VEGFR2

dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that

promote endothelial cell proliferation, migration, and survival.

Agnoside has been identified as an agonist of VEGFR2.[4] In vitro studies using Human

Umbilical Vein Endothelial Cells (HUVECs) have shown that Agnoside promotes cell

proliferation with an EC50 of 1.376 µg/mL.[4] It also stimulates dose-dependent tubulogenesis

and enhances scratch wound migration, all hallmarks of angiogenesis.[4] Molecular modeling

studies suggest that Agnoside binds with strong affinity to VEGFR2.[4]
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Neuroprotective Potential
While direct studies on the neuroprotective mechanisms of Agnoside are limited, its known

anti-inflammatory and antioxidant properties suggest a potential role in mitigating neuronal
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damage. The inhibition of the NLRP3 inflammasome, a key player in neuroinflammation, is a

plausible mechanism through which Agnoside could exert neuroprotective effects. Further

research is warranted to explore the direct effects of Agnoside on neuronal cells and in models

of neurodegenerative diseases.

Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological

activities of Agnoside.

Table 1: In Vitro Efficacy of Agnoside

Activity
Cell
Line/Assay

Parameter Value Reference

Angiogenesis
HUVEC

Proliferation
EC50 1.376 µg/mL [4]

Anti-

inflammatory

LPS-stimulated

FLS
-

Significant

reduction in

caspase-1

activity at 3 µM

[2]

Table 2: In Vivo Efficacy of Agnoside

Activity Animal Model
Dosing
Regimen

Key Findings Reference

Anti-arthritic
Polyarthritis in

rats

1.56-12.50

mg/kg (oral)

Significant

suppression of

inflammatory

mediators and

cytokines

[3]

Anti-

osteoarthritic

MIA-induced

osteoarthritis in

rats

6.25 mg/kg (oral)

Alleviation of

synovitis and

fibrosis

[2]
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Pharmacokinetics
A study in mice has provided initial insights into the pharmacokinetic profile of Agnoside.

Table 3: Pharmacokinetic Parameters of Agnoside in Mice

Parameter Intravenous (i.v.) Peroral (p.o.)

Dose 10 mg/kg 50 mg/kg

Cmax (ng/mL) 3586 ± 452 112 ± 25

Tmax (min) 5 30

AUC (0-t) (ng·h/mL) 1578 ± 189 215 ± 48

t1/2 (h) 1.2 ± 0.3 2.1 ± 0.5

Absolute Bioavailability (%) - ~0.7%

Data from a study in mice.[1]

The results indicate that Agnoside is rapidly absorbed after oral administration, with maximal

plasma concentrations reached within 30 minutes.[1] However, the oral bioavailability is very

low, at approximately 0.7%, suggesting extensive first-pass metabolism or poor absorption from

the gastrointestinal tract.[1] Following oral administration, Agnoside was found to be most

abundant in the intestine, followed by the kidney, liver, spleen, brain, lungs, and heart.[1]

Experimental Protocols
Mono-Iodoacetate (MIA)-Induced Osteoarthritis in Rats
This model is used to mimic the pathological changes seen in human osteoarthritis.

Animal Model: Male Sprague-Dawley rats.

Induction of Osteoarthritis: A single intra-articular injection of MIA (e.g., 1 mg in 50 µL of

saline) into the right knee joint.[2]
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Agnoside Administration: Oral gavage of Agnoside (e.g., 6.25 mg/kg) daily for a specified

period.[2]

Assessments:

Histological Analysis: Examination of the knee joint for cartilage degradation, synovitis,

and fibrosis using staining methods like Hematoxylin and Eosin (H&E) and Safranin O-

Fast Green.

Immunohistochemistry: Detection of inflammatory and fibrotic markers (e.g., HIF-1α,

NLRP3, collagen I) in synovial tissue.

Biochemical Assays: Measurement of inflammatory cytokines (e.g., IL-1β, IL-18) in serum

or synovial fluid using ELISA.

Gene Expression Analysis: Quantification of mRNA levels of relevant genes in synovial

tissue using RT-qPCR.

Lipopolysaccharide (LPS)-Stimulated RAW 264.7
Macrophages
This in vitro model is widely used to study inflammatory responses.

Cell Line: RAW 264.7 murine macrophage cell line.

Experimental Setup:

Cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

Cells are pre-treated with various concentrations of Agnoside for a specific duration (e.g.,

1 hour).

Inflammation is induced by adding LPS (e.g., 1 µg/mL).

Assessments:

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess

reagent.
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Cytokine Production: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the

culture supernatant are quantified by ELISA.

Protein Expression: Levels of key inflammatory proteins (e.g., iNOS, COX-2, components

of the NLRP3 inflammasome) are determined by Western blotting.

Gene Expression: mRNA levels of inflammatory genes are measured by RT-qPCR.

Human Umbilical Vein Endothelial Cell (HUVEC)
Angiogenesis Assays
These in vitro assays are used to assess the pro- or anti-angiogenic potential of compounds.[4]

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

Proliferation Assay: HUVECs are treated with different concentrations of Agnoside, and cell

viability/proliferation is measured over time using assays like MTT or BrdU incorporation.

Tube Formation Assay: HUVECs are seeded on a basement membrane matrix (e.g.,

Matrigel) and treated with Agnoside. The formation of capillary-like structures (tubes) is

observed and quantified by microscopy.

Migration (Wound Healing) Assay: A "scratch" is made in a confluent monolayer of HUVECs.

The cells are then treated with Agnoside, and the rate of cell migration to close the wound is

monitored and measured over time.

Clinical Studies
To date, there are no registered clinical trials specifically investigating the therapeutic effects of

isolated Agnoside. However, numerous clinical trials have been conducted on extracts of Vitex

agnus-castus, which contain Agnoside as a key constituent. These trials have primarily

focused on gynecological conditions such as premenstrual syndrome (PMS) and menopausal

symptoms.[5][6] While the findings from these studies are promising for the crude extract, they

do not provide direct evidence for the efficacy and safety of Agnoside as a single agent in

humans. Further clinical investigation is required to translate the preclinical pharmacological

findings of Agnoside into therapeutic applications.
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Conclusion and Future Directions
Agnoside is a promising natural product with a well-defined pharmacological profile

characterized by potent anti-inflammatory and pro-angiogenic activities. Its ability to inhibit the

NLRP3 inflammasome and activate VEGFR2 signaling provides a strong rationale for its further

investigation in inflammatory diseases and conditions requiring tissue revascularization. While

its neuroprotective potential is plausible, it requires more direct experimental validation.

The primary challenge for the clinical development of Agnoside is its low oral bioavailability.

Future research should focus on the development of novel formulations or delivery systems to

enhance its systemic exposure. Furthermore, while no direct modulation of AMPK or Nrf2

signaling pathways by Agnoside has been reported, exploring these and other potential

targets could further elucidate its multifaceted pharmacological actions. Rigorous preclinical

and, eventually, clinical studies are necessary to fully realize the therapeutic potential of this

intriguing natural compound.
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To cite this document: BenchChem. [The Pharmacological Profile of Agnoside: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665653#pharmacological-profile-of-agnoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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